Methyl 4-(diethoxyphosphorylmethyl)benzoate
Overview
Description
“Methyl 4-(diethoxyphosphorylmethyl)benzoate” is a chemical compound with the molecular formula C13H19O5P . Its molecular weight is approximately 286.26 .
Molecular Structure Analysis
The InChI code for “Methyl 4-(diethoxyphosphorylmethyl)benzoate” is1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 4-(diethoxyphosphorylmethyl)benzoate” is a liquid at room temperature . The boiling point is 137-138.5 C at 0.15 mmHg .Scientific Research Applications
1. Utilization in Horner-Wadsworth-Emmons Reactions
Methyl 2-[(diethoxyphosphoryl)methyl]benzoate has been noted for its involvement in reactions under Horner-Wadsworth-Emmons conditions, producing alkenylphosphonates and 1,2-disubstituted E-alkenes, indicating its utility in organic synthesis and the construction of complex molecular structures (Baird et al., 2011).
2. Importance in Synthesizing Key Intermediates
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities, is synthesized from methyl 4-bromobenzoate, indicating the significance of such compounds in the synthesis of biologically active molecules (Lou Hong-xiang, 2012).
3. Role in Curtius Reaction and Formation of Isocyanates
In the context of the Curtius reaction, methyl (diethoxyphosphorylmethyl)furoates undergo selective hydrolysis, leading to the formation of furoyl azides, which subsequently convert into isocyanates. This demonstrates the compound's utility in complex chemical transformations, including nucleophilic substitutions and rearrangements to form stable methyl urethanes and phosphorylated furyl carbonates (Pevzner, 2011).
4. Involvement in Mesomorphic and Fluorescence Properties
Studies have illustrated the application of related methyl benzoates in understanding liquid crystalline and fluorescence properties, showcasing the relevance of these compounds in material science and the development of thermally stable compounds with unique physical properties (Muhammad et al., 2016), (Kim et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(diethoxyphosphorylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYPSGYDIRZUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449367 | |
Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
CAS RN |
14295-52-4 | |
Record name | Methyl 4-[(diethoxyphosphinyl)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14295-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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